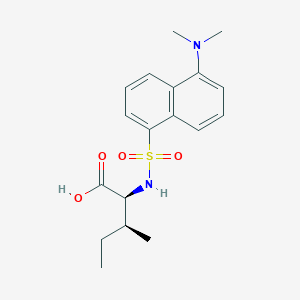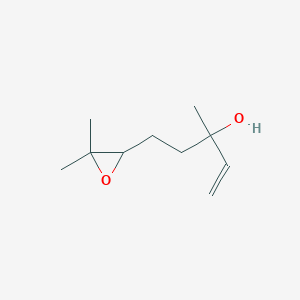
Dansyl-l-isoleucine
Overview
Description
Dansyl-l-isoleucine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-l-isoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety derived from naphthalene. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .
Mechanism of Action
Target of Action
The primary target of Dansyl-l-isoleucine is the amino acid isoleucine. Isoleucine is an essential branched-chain amino acid found in many proteins. It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
This compound interacts with its target through a process known as dansylation. Dansylation is a chemical reaction where dansyl chloride reacts with free amines, such as the amino group in isoleucine, to form dansylated derivatives . This reaction is influenced by factors such as pH and temperature .
Biochemical Pathways
This compound is involved in the biochemical pathway of isoleucine metabolism. Isoleucine can be synthesized either from citramalate or threonine . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis .
Pharmacokinetics
The dansylation reaction, which forms this compound, is known to improve the retention of amino acids on reverse-phase columns, which could potentially enhance its bioavailability .
Result of Action
The dansylation of isoleucine results in the formation of this compound. This reaction enhances the chromatographic separation of dansyl amino acids, making it easier to study the amino acid composition of proteins . The acid hydrolysis of dansylated proteins shows that the release of the dansyl derivatives from the peptide chain is faster than that of free amino acids .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The rate of the dansylation reaction, which forms this compound, is constant and low up to pH 9.5 and increases rapidly above this pH . The reaction is also temperature-dependent .
Biochemical Analysis
Biochemical Properties
Dansyl-l-isoleucine participates in biochemical reactions by reacting with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . The reactive groups of amino acids and peptides react with dansyl chloride in their unprotonated form . The nature of these interactions is largely dependent on the pH and temperature .
Cellular Effects
It is known that the dansyl group can react with amino acids, altering their properties and potentially influencing cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the dansyl group with the amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid, the bond between the dansyl group and the N-terminal amino acid being resistant to acid hydrolysis .
Temporal Effects in Laboratory Settings
It is known that the dansyl group reacts with amino acids at room temperature in a sodium carbonate buffer for 60 minutes, yielding dansylated reaction products
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansyl-l-isoleucine is typically synthesized through the reaction of dansyl chloride with l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate or bicarbonate as the base. The reaction conditions generally involve dissolving l-isoleucine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, followed by the addition of dansyl chloride. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dansyl-l-isoleucine primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with nucleophiles, leading to the formation of various derivatives. Additionally, the amino acid moiety can participate in typical amino acid reactions such as peptide bond formation .
Common Reagents and Conditions:
Dansylation: Dansyl chloride is the primary reagent used for the dansylation of l-isoleucine. The reaction is typically carried out in an alkaline medium.
Peptide Bond Formation: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are commonly used for forming peptide bonds involving this compound.
Major Products Formed:
Scientific Research Applications
Dansyl-l-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying the structure and dynamics of proteins and peptides.
Biology: this compound is employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: It is used in diagnostic assays to detect specific proteins or peptides in biological samples.
Industry: this compound is utilized in the development of biosensors and other analytical devices for detecting biomolecules
Comparison with Similar Compounds
- Dansyl-l-leucine
- Dansyl-l-valine
- Dansyl-l-alanine
Comparison: Dansyl-l-isoleucine is unique among its similar compounds due to the specific side chain of isoleucine, which affects its hydrophobicity and steric properties. This uniqueness can influence the binding affinity and specificity of this compound when used as a probe in biochemical assays. Compared to dansyl-l-leucine and dansyl-l-valine, this compound may exhibit different fluorescence intensities and stabilities under various conditions .
Properties
IUPAC Name |
(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424932 | |
| Record name | Dansyl-l-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-21-6 | |
| Record name | Dansyl-l-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Dansyl-L-isoleucine used as an analyte in the study on capillary electrophoresis peak dispersion?
A1: this compound likely served as a suitable analyte in this study due to its fluorescent properties. The paper focuses on understanding how the initial analyte plug width affects peak broadening in capillary electrophoresis []. Fluorescent detection methods offer high sensitivity, allowing researchers to accurately measure and analyze even small analyte quantities, which is crucial when studying factors contributing to peak broadening.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















